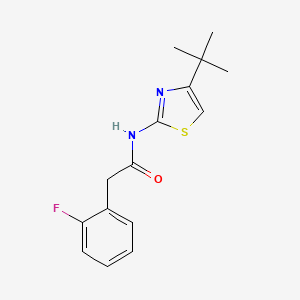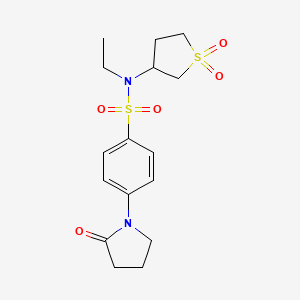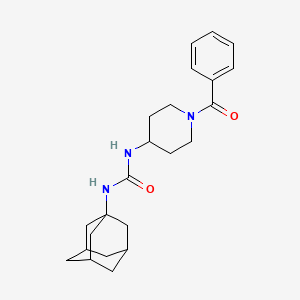![molecular formula C14H12N2O4S B5030646 methyl 4-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5030646.png)
methyl 4-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate, commonly known as MATTB, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MATTB has been found to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
Mecanismo De Acción
The exact mechanism of action of MATTB is not fully understood. However, it has been suggested that MATTB exerts its biological activities by interfering with various cellular processes, including DNA synthesis, cell cycle progression, and apoptosis. MATTB has also been found to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2), which are involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects:
MATTB has been shown to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and downregulating the expression of anti-apoptotic proteins. Moreover, MATTB has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. In addition, MATTB has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MATTB has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. Moreover, MATTB exhibits significant biological activities at low concentrations, making it a potential candidate for drug development. However, MATTB also has some limitations for lab experiments. It is relatively unstable and can degrade over time, leading to a decrease in its biological activity. Moreover, MATTB has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on MATTB. One potential direction is the development of MATTB-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of MATTB and its potential targets in cells. Additionally, the synthesis of MATTB analogs with improved stability and solubility could enhance its potential therapeutic applications. Finally, the use of MATTB in combination with other drugs could lead to synergistic effects and improve its efficacy in the treatment of various diseases.
Métodos De Síntesis
The synthesis of MATTB involves the reaction of 2-acetylaminothiophene-3-carboxylic acid with methyl 4-formylbenzoate in the presence of a base, followed by cyclization using thionyl chloride. The final product is obtained after treatment with hydrazine hydrate and acetic anhydride. The overall yield of the synthesis process is around 40%.
Aplicaciones Científicas De Investigación
MATTB has been extensively studied for its potential therapeutic applications. It has been found to possess significant antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In addition, MATTB has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, MATTB has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-8(17)15-14-16-12(18)11(21-14)7-9-3-5-10(6-4-9)13(19)20-2/h3-7H,1-2H3,(H,15,16,17,18)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAVXDSBLQNCDH-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=C(C=C2)C(=O)OC)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5030566.png)
![2-ethoxyethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5030573.png)

![5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5030584.png)
![4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5030587.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5030597.png)

![4-[(2-hydroxyethyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B5030615.png)

![4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5030623.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide](/img/structure/B5030629.png)
![4-(2-methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5030644.png)
![N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5030660.png)